molecular formula C13H15Cl2FN2O2S B8227538 LOX-IN-3 dihydrochloride

LOX-IN-3 dihydrochloride

Cat. No.: B8227538
M. Wt: 353.2 g/mol
InChI Key: YYYHSAUHJBNINZ-LEOXJOGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LOX-IN-3 Dihydrochloride is a compound known for its role as a lysyl oxidase inhibitor. Lysyl oxidase is an enzyme that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix.

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods

Industrial production methods for LOX-IN-3 Dihydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for research use .

Chemical Reactions Analysis

Types of Reactions

LOX-IN-3 Dihydrochloride primarily undergoes inhibition reactions with lysyl oxidase. It exhibits sustained inhibition of lysyl oxidase-like 1 and lysyl oxidase-like 2 activities .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include solvents like DMSO and ethanol. The compound is stable under standard laboratory conditions and can be stored at -20°C for long-term use .

Major Products Formed

The major products formed from the reactions involving this compound are typically the inhibited forms of lysyl oxidase and its related enzymes .

Mechanism of Action

LOX-IN-3 Dihydrochloride exerts its effects by inhibiting the activity of lysyl oxidase and its related enzymes. This inhibition prevents the crosslinking of collagen and elastin, thereby reducing fibrosis and tumor progression. The compound targets the active site of the enzyme, leading to a decrease in its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LOX-IN-3 Dihydrochloride is unique due to its high potency and selectivity for lysyl oxidase and its related enzymes. It has shown sustained inhibition in various biological models, making it a valuable tool for research in fibrosis, cancer, and angiogenesis .

Properties

IUPAC Name

(Z)-3-fluoro-4-quinolin-8-ylsulfonylbut-2-en-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S.2ClH/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12;;/h1-6,8H,7,9,15H2;2*1H/b11-6-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYHSAUHJBNINZ-LEOXJOGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)S(=O)(=O)C/C(=C/CN)/F)N=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.